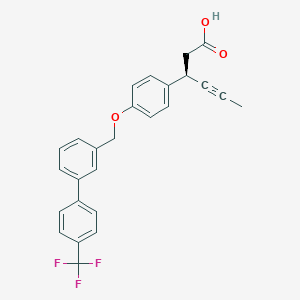
(R)-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is a chiral organic compound with a complex structure that includes hydroxyl, methoxyphenoxy, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy Group:
Methoxyphenoxy Group Addition: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using a phenol derivative and a suitable leaving group.
Nitrile Group Formation: The nitrile group can be introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interactions of chiral molecules with biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The methoxyphenoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
®-4-Hydroxy-6-(4-ethoxyphenoxy)-4-methylhexanenitrile: Similar structure with an ethoxy group instead of a methoxy group.
®-4-Hydroxy-6-(4-methylphenoxy)-4-methylhexanenitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct pharmacological or material properties compared to its analogs.
生物活性
(R)-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile, with the molecular formula C26H21F3O3 and a molecular weight of 438.438 g/mol, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H21F3O3 |
| Molecular Weight | 438.438 g/mol |
| IUPAC Name | (3R)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and related diseases.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound might inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radical levels compared to control groups.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.
- Cancer Cell Line Testing : The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent induction of apoptosis, with mechanisms involving caspase activation and mitochondrial pathway engagement.
特性
分子式 |
C26H21F3O3 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
(3R)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m1/s1 |
InChIキー |
ZOPNBMMVVZRSGH-OAQYLSRUSA-N |
異性体SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
正規SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















